molecular formula C26H36N2O3 B034069 Sergolexole CAS No. 108674-86-8

Sergolexole

Cat. No.: B034069
CAS No.: 108674-86-8
M. Wt: 424.6 g/mol
InChI Key: RJBJIKXTJIZONR-FTNAIZGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sergolexole involves multiple steps, starting with the preparation of the ergoline backbone. The key steps include the formation of the indole ring system and the subsequent functionalization to introduce the methoxycyclohexyl and propan-2-yl groups . The reaction conditions typically involve the use of strong bases and acids, as well as various organic solvents to facilitate the reactions.

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Sergolexole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .

Scientific Research Applications

Sergolexole has been used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

Sergolexole exerts its effects by selectively antagonizing the serotonin 5-HT2 receptors. This means that it binds to these receptors and prevents serotonin from activating them. The molecular targets include the 5-HT2A, 5-HT2B, and 5-HT2C receptors, which are involved in various signaling pathways related to mood, cognition, and vascular function .

Comparison with Similar Compounds

Sergolexole is unique among ergoline derivatives due to its high selectivity for the serotonin 5-HT2 receptors. Similar compounds include:

These compounds share structural similarities with this compound but differ in their specific receptor affinities and pharmacological profiles .

Properties

CAS No.

108674-86-8

Molecular Formula

C26H36N2O3

Molecular Weight

424.6 g/mol

IUPAC Name

(4-methoxycyclohexyl) (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate

InChI

InChI=1S/C26H36N2O3/c1-16(2)28-15-17-13-24-22(21-6-5-7-23(28)25(17)21)12-18(14-27(24)3)26(29)31-20-10-8-19(30-4)9-11-20/h5-7,15-16,18-20,22,24H,8-14H2,1-4H3/t18-,19?,20?,22-,24-/m1/s1

InChI Key

RJBJIKXTJIZONR-FTNAIZGWSA-N

Isomeric SMILES

CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5

SMILES

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5

Canonical SMILES

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5

108674-86-8

Synonyms

6-methyl-1-(1-methylethyl)ergoline-8-carboxylic acid, 4-methoxycyclohexyl ester
LY 281067
LY281067
sergolexole

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.